4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, and a chlorobenzoate moiety. Its chemical properties make it a valuable candidate for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenol with ethyl chloroacetate to form an ethoxy-substituted intermediate. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and ethoxy groups, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Scientific Research Applications
4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is facilitated by the compound’s functional groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
Compared to similar compounds, 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE stands out due to its combination of functional groups, which provide unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
Molecular Formula |
C25H20ClN3O5 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H20ClN3O5/c1-2-32-23-13-17(11-12-22(23)34-25(31)19-8-4-5-9-20(19)26)15-28-29-24(30)16-33-21-10-6-3-7-18(21)14-27/h3-13,15H,2,16H2,1H3,(H,29,30)/b28-15+ |
InChI Key |
RLJJDWCBNMFBAJ-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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